2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Overview
Description
2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has shown promise due to its unique chemical structure and properties.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various microorganisms.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been associated with a wide range of pharmacological activities such as antibacterial, antifungal, antitubercular, anticancer, antioxidant, antiviral, anti-inflammatory, and antidepressant effects .
Biochemical Pathways
It’s known that oxidative stress, caused by an imbalance between the production and accumulation of reactive oxygen species (ros) in cells and tissues, can be mitigated by antioxidants . As a derivative of 1,2,4-triazole, this compound may possess antioxidant activity, potentially affecting the biochemical pathways related to oxidative stress .
Result of Action
The compound “2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide” has been tested to possess 1.5-fold higher antioxidant ability than the control, butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay . This suggests that the compound may have a protective effect against oxidative stress at the molecular and cellular levels.
Preparation Methods
The synthesis of 2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.
Alkylation: The triazole-thiol is then alkylated using an appropriate alkylating agent such as bromoacetohydrazide under basic conditions.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce any functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles like amines or alcohols.
Hydrolysis: The acetohydrazide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.
Comparison with Similar Compounds
2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can be compared with other triazole derivatives:
Similar Compounds: Compounds like 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol share similar structural features.
Uniqueness: The presence of the acetohydrazide moiety in this compound provides it with unique chemical reactivity and biological activity compared to other triazole derivatives.
Properties
IUPAC Name |
2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-3-18-12(10-6-4-5-9(2)7-10)16-17-13(18)20-8-11(19)15-14/h4-7H,3,8,14H2,1-2H3,(H,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZXWOXLYCBATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN)C2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130332 | |
Record name | Acetic acid, 2-[[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-36-2 | |
Record name | Acetic acid, 2-[[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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